Methyl 5-nitro-2-(2-oxoethyl)benzoate
Description
Methyl 5-nitro-2-(2-oxoethyl)benzoate is a substituted benzoate ester characterized by a nitro group (-NO₂) at the 5th position and a 2-oxoethyl (-CH₂CO-) substituent at the 2nd position of the benzene ring. For instance, nitration of methyl benzoate derivatives (e.g., methyl 3-nitrobenzoate) is a common synthetic route , and similar compounds have shown applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 5-nitro-2-(2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)9-6-8(11(14)15)3-2-7(9)4-5-12/h2-3,5-6H,4H2,1H3 |
InChI Key |
RWCMMGLHFWTTAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Nitro-Substituted Benzoates
- Methyl 5-Nitro-2-(Trifluoromethyl)Benzoate (Similarity: 0.93): Substituents: 5-NO₂, 2-CF₃.
- Methyl 4-Nitro-2-(Trifluoromethyl)Benzoate (Similarity: 0.93): Substituents: 4-NO₂, 2-CF₃. Positional isomerism (4-nitro vs. 5-nitro) affects electronic distribution and intermolecular interactions, as seen in spectroscopic studies of analogous azo dyes .
Oxoethyl-Containing Derivatives
- Methyl 2-((2-(4-Nitrophenyl)-2-Oxoethyl)Sulfinyl)Benzoate (Derivative 18A): Substituents: 2-(sulfinyl-oxoethyl), 4-nitrophenyl. Exhibits potent monoamine oxidase-A (MAO-A) inhibition (IC₅₀ = 2.86 µM), highlighting the role of sulfinyl and nitro groups in bioactivity .
Chloro-Nitro Hybrids
- Methyl 5-Chloro-2-[2-[(4-Nitrobenzyl)Amino]-2-Oxoethoxy]Benzoate: Substituents: 5-Cl, 2-(amide-linked oxoethoxy). Molecular weight: 378.8 g/mol; higher steric bulk due to the chloro and amide groups may reduce solubility compared to the target compound .
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